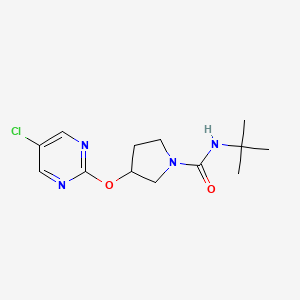![molecular formula C23H17Cl2F3N2O7 B2648842 Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate CAS No. 303997-13-9](/img/structure/B2648842.png)
Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate is a chemical compound . The exact applications of this compound are not specified in the available resources.
Synthesis Analysis
The specific synthesis process for this compound is not provided in the available resources. Synthesis of similar compounds typically involves various organic chemistry reactions, but the exact methods would depend on the specific reactants and conditions .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the available resources. As a complex organic molecule, it could potentially participate in a variety of reactions depending on the conditions .Aplicaciones Científicas De Investigación
Synthetic Pathways and Derivative Compounds
Research has shown that isoxazole derivatives and related compounds are of significant interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel isoxazolo[2,3-a]pyrimidines demonstrates the versatility of isoxazole compounds in creating new ring systems with potential biological activity (M. Elnagdi, E. M. Kandeel, K. Sadek, 1977). Similarly, the creation of 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole highlights the chemical flexibility and the variety of functional groups that can be incorporated into the isoxazole backbone (C. B. Vicentini, Manuela Mazzanti, C. Morelli, M. Manfrini, 2000).
Ligand Formation and Complexation
The ability of isoxazole derivatives to act as ligands forming complexes with metals points towards their applications in coordination chemistry. This is exemplified by the synthesis of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids, which serve as O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes, showcasing potential in the development of novel coordination compounds (Yulia S. Kudyakova, M. V. Goryaeva, Y. Burgart, V. Saloutin, P. Slepukhin, 2009).
Fluorescence and Solid-State Properties
Research involving the synthesis of 8-substituted isocoumarin derivatives via direct oxidative coupling demonstrates the interest in isoxazole derivatives for their potential solid-state fluorescence properties, which could be relevant for materials science and sensor development (M. Shimizu, K. Hirano, T. Satoh, M. Miura, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-[2-(2,4-dichlorobenzoyl)oxyethoxy]-5-[[3-(trifluoromethyl)benzoyl]amino]-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2F3N2O7/c1-2-34-22(33)17-19(29-18(31)12-4-3-5-13(10-12)23(26,27)28)37-30-20(17)35-8-9-36-21(32)15-7-6-14(24)11-16(15)25/h3-7,10-11H,2,8-9H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCWYZARRWMOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2F3N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,9S,10S,11R,14S,15S,18S,23R,24S)-10,17-Dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-one](/img/structure/B2648759.png)




![5-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione](/img/structure/B2648772.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2648773.png)


![N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2648776.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B2648777.png)
![N''-(4-acetamidophenyl)-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]oxamide](/img/structure/B2648778.png)

![1-(4-Phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2648782.png)